Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate
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Overview
Description
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate is a chemical compound with the molecular formula C8H8LiNO2S2 and a molecular weight of 221.22 g/mol . It is a white to yellow solid that is soluble in polar organic solvents such as dimethylformamide and dimethyl sulfoxide, slightly soluble in ethanol and methanol, and insoluble in water .
Preparation Methods
The synthesis of Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate typically involves the reaction of 7-methyl-1,3-benzothiazole-2-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is carried out in a polar organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature range of 0-50°C. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate undergoes various chemical reactions, including:
Scientific Research Applications
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . It can also interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Lithium(1+) ion 1,3-benzothiazole-2-sulfinate: Lacks the methyl group at the 7-position, resulting in different reactivity and biological activity.
Sodium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate: Similar structure but different cation, which can affect solubility and reactivity.
Potassium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate: Another similar compound with a different cation, influencing its chemical properties.
Biological Activity
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a benzothiazole ring and a sulfinate group. This combination enhances its solubility in polar solvents and contributes to its reactivity in biological systems. The compound typically appears as a white to yellow solid and shows limited solubility in ethanol but is soluble in dimethylformamide and dimethyl sulfoxide.
Biological Activities
Research indicates that compounds with a benzothiazole structure often exhibit a variety of biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains.
- Antifungal Properties : Studies suggest that these compounds can inhibit fungal growth.
- Anticancer Effects : Certain benzothiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and DNA interaction.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies using molecular docking techniques have indicated potential binding affinities with enzymes involved in critical metabolic pathways. These interactions could lead to therapeutic effects, particularly in oncology and infectious diseases.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfinate Group : This step often utilizes sulfination reactions that introduce the -SO₂- moiety into the benzothiazole framework.
- Lithiation : The final step involves the incorporation of lithium ions to form the lithium salt.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is provided below:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate | Similar benzothiazole structure | Different methyl substitution position |
Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate | Fluorine substitution on benzothiazole | Enhanced reactivity due to electronegative fluorine |
Benzothiazole-2-sulfonic acid | Sulfonic acid instead of sulfinate | More acidic properties; different solubility |
The specific methyl substitution at the 7-position and the dual functionality as both a sulfinyl compound and a lithium salt distinguish this compound from other similar compounds.
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- Antimicrobial Studies : A study demonstrated that various benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanisms involved included disruption of bacterial cell walls and inhibition of essential enzymes.
- Anticancer Research : Research published in journals indicated that certain derivatives showed promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells through DNA intercalation and enzyme inhibition mechanisms.
- Enzyme Interaction Studies : Molecular docking studies revealed that this compound could potentially bind to key enzymes involved in metabolic pathways, suggesting further investigation into its therapeutic applications.
Properties
IUPAC Name |
lithium;7-methyl-1,3-benzothiazole-2-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2.Li/c1-5-3-2-4-6-7(5)12-8(9-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVRGQIQHXVRLB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C2C(=CC=C1)N=C(S2)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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